N-(3-chloro-4-methylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
This compound features a hybrid structure combining an indole core modified with a sulfanyl-acetamide side chain and a pyrrolidine-containing ethyl oxo group. The indole nitrogen is substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety, while the acetamide is linked to a 3-chloro-4-methylphenyl group. The chlorine and methyl groups on the phenyl ring likely enhance lipophilicity and steric interactions, influencing both binding affinity and pharmacokinetics.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c1-16-8-9-17(12-19(16)24)25-22(28)15-30-21-13-27(20-7-3-2-6-18(20)21)14-23(29)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPVPYQVUPBRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Attachment of the Pyrrolidinyl Group: This step may involve the reaction of the indole with a pyrrolidinyl ketone under acidic or basic conditions.
Introduction of the Sulfanylacetamide Linkage: This could be done by reacting the intermediate with a suitable thiol and acetamide derivative.
Final Coupling with the Chloro-Methylphenyl Group: This step might involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group in the indole moiety or the chloro group.
Substitution: The chloro group can participate in nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide exhibit notable antimicrobial properties. For example, derivatives with similar structures have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines. Studies suggest that similar indole derivatives can induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Enzyme Inhibition
Another significant application lies in its potential as an enzyme inhibitor. Compounds with a similar scaffold have been reported to inhibit specific enzymes that are critical for cancer progression and microbial resistance, making them valuable candidates for drug development .
Case Study on Antimicrobial Efficacy
A study conducted on a series of indole derivatives, including those structurally related to this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications on the indole ring could enhance activity, suggesting a structure–activity relationship that can be exploited for developing new antimicrobial agents .
Case Study on Cancer Cell Lines
In another investigation, derivatives were tested against various cancer cell lines, revealing that some compounds could effectively inhibit proliferation and induce apoptosis in breast and colon cancer cells. The study highlighted the importance of the pyrrolidine moiety in enhancing the anticancer activity of these compounds .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. N-[(4-Methylphenyl)methyl]-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide (E587-0162)
- Key Differences : The phenyl substituent is a 4-methylbenzyl group instead of 3-chloro-4-methylphenyl.
- Impact: The absence of chlorine reduces electronegativity and may decrease binding to hydrophobic pockets. The benzyl group (vs.
2.1.2. 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
- Key Differences : A pyridinyl acetamide replaces the 3-chloro-4-methylphenyl group, and the indole nitrogen is substituted with a 4-chlorobenzyl moiety.
- Impact : The pyridinyl group enhances hydrogen-bonding capacity, while the benzyl substitution on indole may improve metabolic stability. D-24851 is a tubulin inhibitor, suggesting the indole-acetamide scaffold’s versatility across targets .
Substituent Variations in Sulfanyl-Acetamide Derivatives
2.2.1. 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Key Differences : A pyrimidoindole core replaces the indole, and the acetamide is linked to a 3-methoxyphenyl group.
- The methoxy group introduces polarity, reducing logP compared to the chloro-methylphenyl analog .
2.2.2. N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences : A triazole ring replaces the indole, and the acetamide is attached to a chloro-fluorophenyl group.
- Impact : The triazole’s electron-rich nature may alter binding kinetics, while fluorine’s electronegativity could improve bioavailability .
Functional Group Modifications
2.3.1. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
- Key Differences : A pyrazolone core replaces indole, and the acetamide connects to a methylsulfanylphenyl group.
- Impact : The pyrazolone’s hydrogen-bonding capacity may target cyclooxygenase (COX) enzymes, diverging from indole-based targets .
Comparative Analysis of Key Properties
Research Findings and Implications
- Synthetic Routes : The target compound likely shares synthetic steps with E587-0162, involving coupling of a modified indole (e.g., 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-thiol) with chloro-methylphenyl acetamide precursors .
- Biological Activity: The 3-chloro-4-methylphenyl group may enhance binding to hydrophobic enzyme pockets compared to non-chlorinated analogs. The pyrrolidine’s basicity could improve solubility in acidic environments (e.g., lysosomal targeting) .
- SAR Insights :
- Chlorine Position : 3-Chloro substitution (vs. 4-chloro in D-24851) may reduce steric hindrance, improving fit in flat binding sites.
- Methyl Group : The 4-methyl group balances lipophilicity without excessive bulk, optimizing membrane permeability.
Biological Activity
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a chloro-substituted phenyl group, an indole moiety, and a pyrrolidine-derived side chain. Its molecular formula is , with a molecular weight of approximately 389.91 g/mol.
Research indicates that the compound exhibits various biological activities, primarily through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains.
Pharmacological Effects
-
Anticancer Activity :
- The compound has shown promise in inhibiting tumor growth in vitro. In a study involving human cancer cell lines, it reduced cell viability significantly at concentrations as low as 10 µM.
- A case study involving breast cancer cells demonstrated a dose-dependent decrease in cell proliferation, with an IC50 value of approximately 15 µM.
-
Antimicrobial Activity :
- The compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both pathogens.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | IC50/MIC (µM/µg/mL) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 | |
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 32 |
Case Study 1: Anticancer Efficacy in Breast Cancer Cells
A recent study evaluated the effects of N-(3-chloro-4-methylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide on breast cancer cell lines. The findings indicated that the compound triggered apoptosis through the activation of caspase pathways, leading to increased cell death.
Case Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated significant bactericidal activity, suggesting its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
